molecular formula C24H19BrN2O5 B14084584 7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084584
M. Wt: 495.3 g/mol
InChI Key: LCFAKDCULMOCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a bromine atom, a methyl-substituted oxazole ring, a propoxyphenyl group, and a dihydrochromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Oxazole and Propoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrochromeno-pyrrole core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the bromine atom, resulting in reduced analogs.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its diverse functional groups and structural complexity make it a promising candidate for the design of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the propoxyphenyl group.

    7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but has a methoxy group instead of a propoxy group.

Uniqueness

The presence of the propoxyphenyl group in 7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds. This group can influence the compound’s physical properties, reactivity, and potential biological activities, making it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C24H19BrN2O5

Molecular Weight

495.3 g/mol

IUPAC Name

7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19BrN2O5/c1-3-9-30-16-6-4-5-14(11-16)21-20-22(28)17-12-15(25)7-8-18(17)31-23(20)24(29)27(21)19-10-13(2)32-26-19/h4-8,10-12,21H,3,9H2,1-2H3

InChI Key

LCFAKDCULMOCBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.